molecular formula C7H12N2O B6190627 7-(methylamino)-5-azaspiro[2.4]heptan-4-one CAS No. 2648940-83-2

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B6190627
CAS No.: 2648940-83-2
M. Wt: 140.18 g/mol
InChI Key: LZBFXAQFFQUKPD-UHFFFAOYSA-N
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Description

7-(methylamino)-5-azaspiro[24]heptan-4-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one typically involves the formation of the spirocyclic structure through a series of organic reactions. . The reaction conditions often require specific reagents and catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(methylamino)-5-azaspiro[2.4]heptan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

7-(methylamino)-5-azaspiro[2.4]heptan-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptan-4-one: A precursor in the synthesis of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

    7-Methyl-1,4-dioxaspiro[2.4]heptan-5-one: Another spirocyclic compound with different functional groups.

Uniqueness

This compound is unique due to its specific spirocyclic structure and the presence of the methylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one involves the reaction of a cyclic ketone with a primary amine in the presence of a Lewis acid catalyst.", "Starting Materials": [ "4,4-dimethylcyclohexanone", "methylamine", "zinc chloride" ], "Reaction": [ "The first step involves the reaction of 4,4-dimethylcyclohexanone with methylamine in the presence of zinc chloride as a Lewis acid catalyst to form 7-(methylamino)-4,4-dimethylcyclohexanone.", "The second step involves the cyclization of 7-(methylamino)-4,4-dimethylcyclohexanone to form 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.", "The final step involves the isolation and purification of the desired product." ] }

CAS No.

2648940-83-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C7H12N2O/c1-8-5-4-9-6(10)7(5)2-3-7/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

LZBFXAQFFQUKPD-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC(=O)C12CC2

Purity

95

Origin of Product

United States

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